Fenbendazole sulfone-d3
Overview
Description
Fenbendazole sulfone-d3, VETRANAL™, analytical standard is a deuterated form of Fenbendazole sulfone. It is a benzimidazole carbamate derivative, specifically labeled with deuterium at the methyl group. This compound is primarily used as an analytical standard in various scientific research applications, including forensics, toxicology, and pharmaceutical analysis .
Mechanism of Action
Fenbendazole sulfone-d3, also known as trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate, is a deuterium-labeled version of Fenbendazole . It is a benzimidazole compound with a broad spectrum of anthelmintic effects .
Target of Action
The primary target of this compound is tubulin, a protein that is part of the microtubules in the cells of parasites .
Mode of Action
this compound works by binding to tubulin, disrupting the formation and function of microtubules . This disruption prevents the parasites from absorbing nutrients, leading to their eventual death .
Biochemical Pathways
this compound affects multiple cellular pathways. It destabilizes the tubulin network in cells, inhibits glucose uptake, and suppresses the expression of GLUT transporters and hexokinase (HK II), a key glycolytic enzyme .
Pharmacokinetics
Studies on fenbendazole, the parent compound, suggest that it is rapidly eliminated from the body after intravenous administration . The systemic bioavailability of Fenbendazole is low, indicating that a similar trend may be observed for this compound .
Result of Action
The action of this compound results in cell-cycle arrest and mitotic cell death . It also induces apoptosis in actively growing cells .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the aquatic environment, Fenbendazole shows persistence against solar radiation . Additionally, the drug’s action can be influenced by pH and temperature, which affect its hydrolytic degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenbendazole sulfone-d3 involves the incorporation of deuterium into the methyl group of Fenbendazole sulfone. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the commercially available Fenbendazole.
Oxidation: Fenbendazole is oxidized to form Fenbendazole sulfone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Oxidation: Large-scale oxidation of Fenbendazole to Fenbendazole sulfone.
Deuteration Process: Utilizing deuterated reagents in controlled environments to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
Fenbendazole sulfone-d3 undergoes various chemical reactions, including:
Oxidation: Conversion of Fenbendazole to Fenbendazole sulfone.
Substitution: Replacement of the methyl group with a deuterated methyl group.
Hydrolysis: Breakdown of the compound under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Deuterating Agents: Deuterated methanol, deuterated sulfuric acid.
Reaction Conditions: Controlled temperature and pH to ensure selective deuteration and high yield.
Major Products
Primary Product: this compound.
By-products: Minor amounts of non-deuterated Fenbendazole sulfone and other oxidized derivatives.
Scientific Research Applications
Fenbendazole sulfone-d3 is widely used in scientific research due to its stability and specificity. Some of its applications include:
Chemistry: Used as an analytical standard in chromatography and mass spectrometry for the quantification and identification of Fenbendazole derivatives.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Fenbendazole in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a reference standard in drug development.
Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Fenbendazole: The non-deuterated parent compound.
Oxfendazole: Another benzimidazole carbamate derivative with similar antiparasitic properties.
Albendazole: A structurally related compound with broader antiparasitic activity.
Uniqueness
Fenbendazole sulfone-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification and identification are crucial .
Properties
IUPAC Name |
trideuteriomethyl N-[6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-22-15(19)18-14-16-12-8-7-11(9-13(12)17-14)23(20,21)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFDGCOOJPIAHN-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30746823 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-49-7 | |
Record name | (~2~H_3_)Methyl [6-(benzenesulfonyl)-1H-benzimidazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30746823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.